Cas no 13207-63-1 (5-Iodoquinolin-8-ol)

5-ヨードキノリン-8-オールは、有機合成化学や医薬品開発において有用な中間体として知られるハロゲン化キノリン誘導体です。分子内にヨウ素原子とヒドロキシル基を有するため、パラジウムカップリング反応などのクロスカップリング反応における優れた反応性を示します。特に、8位のヒドロキシル基は金属キレート形成能を有し、触媒や機能性材料の前駆体としての応用が期待されます。高い純度と安定性を備え、精密有機合成における信頼性の高い試薬として利用可能です。

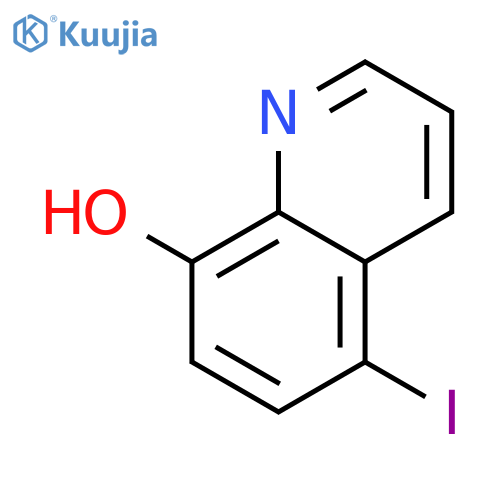

5-Iodoquinolin-8-ol structure

商品名:5-Iodoquinolin-8-ol

5-Iodoquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 5-Iodoquinolin-8-ol

- 5-iodo-8-quinolinol

- 8-Quinolinol, 5-iodo-

- 5-iodo-8-hydroxyquinoline

- 5-iodo-8-hydroxy-quinoline

- 5-iodo-quinolin-8-ol

- 5-Jod-chinolin-8-ol

- 8-Hydroxy-5-iodoquinoline

- AC1L3VRC

- AC1Q4PJO

- NCIOpen2_009024

- NSC53183

- SureCN113423

- Iodoquin

- 8-Quinolinol, 5-iodo- 5-Iodo-8-hydroxyquinoline

- SB68985

- NCI60_004307

- FT-0705548

- InChI=1/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12

- TQR0346

- MFCD18414851

- CHEMBL1973599

- DTXSID80157344

- SUQZNPQQZDQDPJ-UHFFFAOYSA-N

- 13207-63-1

- NSC 53183

- E86781

- NSC-53183

- SY301285

- AKOS016010704

- SCHEMBL113423

-

- インチ: InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H

- InChIKey: SUQZNPQQZDQDPJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=CC=C2I)O)N=C1

計算された属性

- せいみつぶんしりょう: 270.94898

- どういたいしつりょう: 270.949407

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.974

- ふってん: 239.7°C (rough estimate)

- フラッシュポイント: 190.1°C

- 屈折率: 1.768

- PSA: 33.12

5-Iodoquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000368-1g |

5-Iodo-8-hydroxyquinoline |

13207-63-1 | 98% | 1g |

$875.06 | 2022-04-03 | |

| Chemenu | CM125933-1g |

5-iodoquinolin-8-ol |

13207-63-1 | 95% | 1g |

$330 | 2024-08-02 | |

| Alichem | A189000368-10g |

5-Iodo-8-hydroxyquinoline |

13207-63-1 | 98% | 10g |

$2,626.64 | 2022-04-03 | |

| Chemenu | CM125933-1g |

5-iodoquinolin-8-ol |

13207-63-1 | 95% | 1g |

$333 | 2021-08-05 | |

| Alichem | A189000368-5g |

5-Iodo-8-hydroxyquinoline |

13207-63-1 | 98% | 5g |

$2,235.69 | 2022-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795553-1g |

5-Iodoquinolin-8-ol |

13207-63-1 | 98% | 1g |

¥3118.00 | 2024-08-09 |

5-Iodoquinolin-8-ol 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

13207-63-1 (5-Iodoquinolin-8-ol) 関連製品

- 83-73-8(5,7-Diiodoquinolin-8-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量